tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
[(S)-1-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its intricate structure, which includes multiple phenyl groups and carbamoyl functionalities. It is often utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is particularly useful for the formation of tert-butyl esters due to the mild reaction conditions and the ability to handle sterically demanding substrates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. The use of tert-butyl hydroperoxide in the presence of benzyl cyanides has also been reported as an efficient method for synthesizing tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions
[(S)-1-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols.
Scientific Research Applications
[(S)-1-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an acyl transfer reagent, facilitating the transfer of acyl groups to nucleophiles. This process is crucial in the formation of esters and amides, where the compound reacts with alcohols or amines to produce the desired products .
Comparison with Similar Compounds
Similar Compounds
- N-Boc protected amines
- N-Cbz protected amines
- Methyl and benzyl carbamates
Uniqueness
[(S)-1-((S)-1-Carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester is unique due to its specific structure, which includes multiple phenyl groups and carbamoyl functionalities. This structure provides the compound with distinct reactivity and stability, making it valuable in various chemical reactions and applications .
Properties
CAS No. |
33900-18-4 |
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Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O4/c1-23(2,3)30-22(29)26-19(15-17-12-8-5-9-13-17)21(28)25-18(20(24)27)14-16-10-6-4-7-11-16/h4-13,18-19H,14-15H2,1-3H3,(H2,24,27)(H,25,28)(H,26,29)/t18-,19-/m0/s1 |
InChI Key |
LRRMIZSGLAPKAB-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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